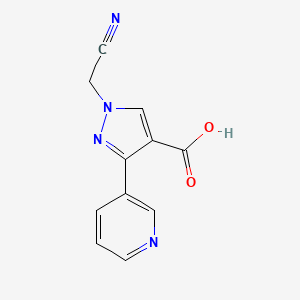

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyanomethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKZJSZQALEEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 228.21 g/mol. The compound features a pyrazole ring substituted with both a cyanomethyl group and a pyridine moiety, which significantly influences its biological properties.

Synthesis

The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-diketone.

- Introduction of the Pyridinyl Group : Often accomplished via coupling reactions such as Suzuki or Heck coupling.

- Cyanomethyl Group Addition : Conducted through nucleophilic substitution reactions using suitable cyanomethylating agents.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. Studies report that compounds in this class can inhibit the growth of various cancer cell lines, including:

- Lung cancer

- Breast cancer (e.g., MDA-MB-231)

- Colorectal cancer

- Renal cancer

For instance, a recent study highlighted that certain pyrazole derivatives demonstrated antiproliferative effects in vitro and antitumor activity in vivo, acting on targets such as topoisomerase II and EGFR .

The mechanism by which this compound exerts its biological effects often involves binding to specific enzymes or receptors, modulating their activity. The presence of both cyanomethyl and pyridine groups may enhance binding affinity and specificity towards molecular targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Structure | Anticancer activity; targets similar pathways |

| 3-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Structure | Exhibits anti-inflammatory properties |

The substitution patterns in these compounds significantly influence their pharmacological profiles. For example, the introduction of electron-withdrawing groups can enhance anticancer efficacy by improving receptor binding .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A study involving various pyrazole derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against breast cancer cells, indicating the importance of chemical structure in therapeutic efficacy .

- Molecular Docking Studies : Computational studies have suggested that this compound could effectively bind to key proteins involved in cancer proliferation, providing insights into its potential as a lead compound for drug development .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various fungi and bacteria. The compound demonstrates moderate to high antifungal activity, making it a candidate for developing new antifungal agents.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate to high antifungal activity | |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Pesticidal Properties

The structure of this compound suggests potential use as a pesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from phytopathogenic fungi. Research has shown that similar compounds can effectively control diseases in crops, contributing to sustainable agricultural practices.

Material Science

Polymerization Initiators

The compound can act as an initiator in the polymerization process of various monomers, including acrylics. Its functional groups facilitate the formation of copolymers, which are essential in creating materials with specific properties for industrial applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives, including this compound:

- A study published in Medicinal Chemistry explored the synthesis of various pyrazolo[3,4-b]pyridines and their biological activities, highlighting their potential as therapeutic agents against cancer and infectious diseases .

- Another research article focused on the agricultural applications of pyrazole derivatives, demonstrating their efficacy as fungicides against specific crop pathogens .

Comparison with Similar Compounds

Key Observations :

- Replacing pyridin-3-yl with thiophen-2-yl introduces sulfur, altering solubility and electronic properties. However, the thiophene analog (C₁₀H₇N₃O₂S) was discontinued, suggesting stability or efficacy issues . Benzyl substitution (C₁₆H₁₃N₃O₂) increases hydrophobicity, which may enhance membrane permeability in drug design .

- Carboxylic Acid Role :

The carboxylic acid at position 4 is critical for forming salts or coordinating metal ions, a feature exploited in pesticide formulations (e.g., 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in BASF Method D0903) .

Physicochemical Properties

Limited data exist for melting points or solubility. However:

- The parent compound (C₉H₇N₃O₂) has a higher solubility in polar solvents due to its smaller size and lack of hydrophobic substituents .

- The cyanomethyl group in the target compound may lower solubility in water compared to the hydrochloride salt derivative (CAS: 1394040-13-1), which is more polar .

Research Findings and Gaps

- Bioactivity: Pyrazole-4-carboxylic acids are precursors to pesticides, as seen in BASF’s 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Reg-No.: 5069089) . The target compound’s cyanomethyl group could similarly enhance bioactivity, but specific studies are lacking.

- Stability : The thiophene analog (C₁₀H₇N₃O₂S) was discontinued, hinting at stability issues under storage or reaction conditions .

Preparation Methods

General Synthetic Strategy Overview

Preparation of such substituted pyrazole carboxylic acids typically involves:

- Construction of the pyrazole ring or modification of a pre-formed pyrazole core.

- Introduction of the pyridin-3-yl substituent at the 3-position.

- Functionalization at the N-1 position with a cyanomethyl group.

- Oxidation or carboxylation at the 4-position to yield the carboxylic acid.

Preparation of Pyrazole-4-carboxylic Acid Derivatives

A well-documented approach to pyrazole-4-carboxylic acids involves oxidation of pyrazole-4-carbaldehydes. Pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction or other formylation methods on pyrazole cores, followed by oxidation to the corresponding carboxylic acids using oxidants such as potassium permanganate or potassium dichromate under acidic conditions. This method provides access to high-purity pyrazole-4-carboxylic acids with good yields.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formylation (Vilsmeier-Haack) | POCl3/DMF or related formylation agents | Pyrazole-4-carbaldehyde |

| 2 | Oxidation | KMnO4 or K2Cr2O7 in acidic medium | Pyrazole-4-carboxylic acid |

Cyanomethylation at N-1 Position

The cyanomethyl group at the N-1 position is typically introduced via alkylation reactions using cyanomethyl halides (e.g., bromomethyl cyanide) or via nucleophilic substitution with cyanomethyl anions or equivalents.

A representative method involves:

- Deprotonation of the pyrazole NH with a strong base (e.g., sodium hydride or potassium tert-butoxide).

- Subsequent alkylation with a cyanomethyl electrophile under controlled temperature to avoid side reactions.

This method ensures selective N-alkylation without affecting other substituents.

Representative Multi-step Synthetic Route

Based on literature precedents and analogous pyrazole carboxylic acid preparations, a plausible synthetic sequence is:

| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | Halogenated pyrazole + pyridin-3-yl boronic acid, Pd catalyst | 70-85 | Suzuki coupling to install pyridin-3-yl group |

| 2 | Oxidation of aldehyde to carboxylic acid | KMnO4 in aqueous acidic medium | 80-90 | Clean conversion to pyrazole-4-carboxylic acid |

| 3 | N-1 cyanomethylation | Base (NaH), bromomethyl cyanide, DMF, 0-25 °C | 60-75 | Selective alkylation at N-1 position |

Alternative Synthetic Approaches and Catalytic Methods

One-pot multi-component reactions: Some methods employ multi-component one-pot reactions catalyzed by Lewis acids (e.g., InCl3) for related pyrazole derivatives, which can streamline synthesis but may require optimization for the specific substitution pattern of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

Grignard carboxylation: For pyrazole derivatives halogenated at the 4-position, Grignard reagents can be formed and reacted with CO2 to directly yield carboxylic acids, as demonstrated in related pyrazole-4-carboxylic acid syntheses.

Research Findings and Optimization Data

| Parameter | Condition/Value | Effect on Yield/Purity |

|---|---|---|

| Oxidation agent | KMnO4 (aq), acidic medium | High yield (~85-90%), high purity (>99%) |

| Cross-coupling catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Efficient C-C bond formation, minimal side-products |

| Base for cyanomethylation | NaH or KOtBu | Selective N-alkylation, yields 60-75% |

| Solvent for alkylation | DMF or DMSO | Good solubility, reaction control |

| Temperature for alkylation | 0-25 °C | Minimizes side reactions, improves selectivity |

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Suzuki coupling | 3-bromo-1H-pyrazole-4-carbaldehyde + pyridin-3-yl boronic acid, Pd catalyst | Reflux in toluene/EtOH with base | 70-85 | Installation of pyridin-3-yl group |

| 2 | Oxidation | KMnO4, acidic aqueous medium | Room temp to reflux | 80-90 | Conversion of aldehyde to acid |

| 3 | N-1 cyanomethylation | NaH, bromomethyl cyanide, DMF | 0-25 °C | 60-75 | Selective N-alkylation |

Q & A

Q. What are the established synthetic routes for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of pyridine-substituted hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-hydrazinopyridine dihydrochloride can react with alkyl methacrylates to form pyrazolidinone intermediates, followed by chlorination and oxidation to introduce the carboxylic acid group . Key optimization steps include:

- Temperature control : Chlorination steps (e.g., converting pyrazolidinone to 3-chloro derivatives) require precise temperature gradients (0–5°C) to avoid over-chlorination.

- Catalyst selection : Use of K₂CO₃ or other mild bases in nucleophilic substitution steps improves regioselectivity .

- Oxidation conditions : Controlled oxidation with KMnO₄ or CrO₃ ensures decarboxylation does not precede functionalization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) resolves impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Pyridin-3-yl protons appear as doublets (δ 8.5–9.0 ppm), while the cyanomethyl group shows a singlet near δ 4.0 ppm .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; CN stretch at ~2250 cm⁻¹ .

- X-ray crystallography : Intermolecular hydrogen bonds between the carboxylic acid and pyridinyl N stabilize the crystal lattice, confirming spatial arrangement .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in bioactivity data for pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Divergent bioactivity (e.g., pesticide vs. radiopharmaceutical applications) arises from substituent-dependent electronic effects:

- Electron-withdrawing groups (e.g., -CN, -CF₃) enhance electrophilicity, favoring enzyme inhibition (e.g., Keap1 binding) .

- Steric effects : Bulky groups at the 1-position (e.g., allyl) reduce membrane permeability, limiting in vivo efficacy despite in vitro activity .

- Data reconciliation : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., Keap1 or cytochrome P450 enzymes) and validate with isothermal titration calorimetry (ITC) .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pKa estimation : DFT calculations (B3LYP/6-31G*) predict carboxylic acid deprotonation at pH ~3.5, while the pyridinyl N remains protonated below pH 5.0 .

- Hydrolysis pathways : MD simulations show cyanomethyl group hydrolysis to -COOH at pH > 9, forming 1,3-disubstituted pyrazole-dicarboxylic acid. Monitor via LC-MS/MS (negative ion mode) .

- Degradation products : Oxidative decarboxylation at elevated temperatures (>150°C) generates CO₂ and pyridinyl nitriles .

Experimental Design & Troubleshooting

Q. What strategies mitigate low yields in the final decarboxylation step of the synthesis?

- Methodological Answer : Low yields often stem from incomplete oxidation or side reactions:

- Catalyst optimization : Replace CrO₃ with TEMPO/NaClO₂ for milder oxidation, reducing over-oxidation of the pyridinyl ring .

- Solvent effects : Use DMF/H₂O (4:1) to solubilize intermediates and prevent aggregation .

- In situ monitoring : Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) or inline IR spectroscopy .

Q. How should researchers handle discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

- Batch comparison : Compile ¹H NMR data in DMSO-d6; deviations >0.1 ppm suggest impurities (e.g., unreacted starting material).

- Isotopic labeling : Synthesize ¹³C-labeled cyanomethyl groups to distinguish between structural isomers via 2D NMR (HSQC) .

- Contaminant identification : LC-HRMS (Q-TOF) with fragmentation patterns (m/z 20–500) identifies byproducts like 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (∆m/z = -26 due to cyanomethyl loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.